molecular formula C11H12F2O3 B12837741 Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid

Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid

Cat. No.: B12837741
M. Wt: 230.21 g/mol
InChI Key: PAMQQMYYJSIYRE-UHFFFAOYSA-N
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Description

Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and two methyl groups attached to a phenyl ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Halogenation: Introduction of fluorine atoms to the aromatic ring using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution using methanol and a suitable base.

    Methylation: Introduction of methyl groups using methyl iodide and a strong base like sodium hydride.

    Acetic Acid Introduction: Formation of the acetic acid moiety through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the acetic acid moiety can yield alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, due to the activating effects of the methoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of difluoro-(4-methoxy-3,5-dimethylphenyl)carboxylic acid.

    Reduction: Formation of difluoro-(4-methoxy-3,5-dimethylphenyl)ethanol.

    Substitution: Formation of nitro or sulfonic acid derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of fluorinated organic compounds.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of aromatic compounds. It serves as a model compound for investigating enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to enhanced binding affinity and selectivity for specific biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism by which Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability by influencing its electronic properties and molecular conformation.

Comparison with Similar Compounds

Similar Compounds

    Difluoro-(4-methoxyphenyl)acetic acid: Lacks the additional methyl groups, which may affect its reactivity and biological activity.

    Difluoro-(3,5-dimethylphenyl)acetic acid: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.

    Methoxy-(3,5-dimethylphenyl)acetic acid: Lacks the fluorine atoms, which can significantly impact its chemical stability and reactivity.

Uniqueness

Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is unique due to the combination of fluorine, methoxy, and methyl substituents on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)acetic acid

InChI

InChI=1S/C11H12F2O3/c1-6-4-8(11(12,13)10(14)15)5-7(2)9(6)16-3/h4-5H,1-3H3,(H,14,15)

InChI Key

PAMQQMYYJSIYRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(C(=O)O)(F)F

Origin of Product

United States

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